PA22-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

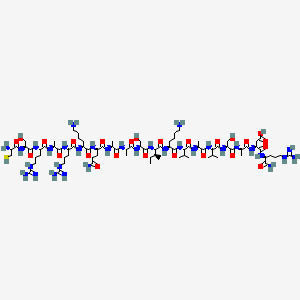

C82H150N32O25S |

|---|---|

Peso molecular |

2016.3 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

Clave InChI |

VWUQXESDDMVECY-YJTOHMMESA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Role of PA22-2 Peptide: A Technical Guide for Researchers

An in-depth analysis of the synthetic laminin-derived peptide, PA22-2, and its core functional motif, IKVAV, in promoting cell adhesion, migration, and neurite outgrowth, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The this compound peptide, a 19-mer synthetic fragment derived from the A chain of the basement membrane protein laminin, has emerged as a significant tool in cell biology and tissue engineering.[1][2] Its primary biological activities, which include promoting cell adhesion, spreading, migration, and neurite outgrowth, are largely attributed to a constituent pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine, or IKVAV.[1][2] This technical guide provides a comprehensive overview of the functions of the this compound peptide, with a focus on its underlying mechanisms and practical applications in research.

Core Functions and Quantitative Effects

The biological effects of the this compound peptide and its active IKVAV motif have been quantified in numerous studies. These effects are particularly prominent in neuronal and mesenchymal stem cells, highlighting the peptide's potential in regenerative medicine and cancer research.

Quantitative Data on this compound/IKVAV-Mediated Cellular Responses

| Parameter | Cell Type | Treatment | Quantitative Effect | Reference |

| Cell Spreading Area | HROG36 glioblastoma cells | PEG-CLP-IKVAV hydrogel | No significant increase compared to control | [3] |

| Rat glioma C6 cells | PEG-CLP-IKVAV hydrogel | 1.45 times bigger spreading area compared to control | [3] | |

| Cell Proliferation | Bone Marrow Mesenchymal Stem Cells (BMMSCs) | IKVAV peptide | Dose- and time-dependent increase in proliferation and PCNA synthesis | [4] |

| Schwann Cells | IKVAV-coated substrate | Average doubling time of 49 ± 3 hours | [5] | |

| Neurite Outgrowth | Human Neural Stem Cells (hNSCs) | Short IKVAV peptide (10 µM) | Significantly higher rate of differentiation into neurons compared to laminin | [6] |

| Cerebrocortical Neurons | IKVAV-biofunctionalized hydrogels | Rapid differentiation and neurite outgrowth | [7][8] | |

| Cell Migration | Human Neural Stem Cells (hNSCs) | Hydrogel with 10 µM short IKVAV peptide | Highest migration rate compared to other concentrations | [6] |

Signaling Pathways and Mechanisms of Action

The cellular effects of the this compound peptide, mediated by its IKVAV motif, are primarily initiated through interactions with specific cell surface receptors, namely integrins. This binding triggers a cascade of intracellular signaling events that ultimately regulate gene expression and cytoskeletal dynamics, leading to the observed changes in cell behavior.

Integrin-Mediated Signaling

The IKVAV sequence is recognized by several integrin subtypes, including α3β1, α4β1, and α6β1.[9][10] This interaction is a critical first step in activating downstream signaling pathways.

Key Signaling Cascades

Upon integrin binding, the IKVAV motif activates two major signaling pathways:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of this pathway by IKVAV has been shown to increase protease activity, which can facilitate cell migration and invasion.[4][10][11]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase/Protein Kinase B pathway is another key signaling cascade that governs cell growth, proliferation, and survival.[4][8] IKVAV-mediated activation of this pathway contributes to the observed increase in cell population growth.[4]

References

- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PA22-2 IKVAV Sequence: A Technical Guide to its Biological Activity and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the PA22-2 peptide, a 19-mer synthetic peptide derived from the laminin A chain, and its core active pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val).[1][2] Laminin, a major glycoprotein of the basement membrane, influences a wide range of cellular behaviors including adhesion, differentiation, migration, and growth.[1][2] The IKVAV sequence has been identified as one of the principal active sites within laminin responsible for regulating these cellular activities.[1][2] This guide details the multifaceted biological functions of the IKVAV sequence, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Biological Activities of the IKVAV Sequence

The IKVAV motif is a potent signaling sequence with diverse biological effects, impacting neuronal development, cell adhesion, angiogenesis, and cancer progression.

Neuronal Differentiation and Neurite Outgrowth

One of the most well-documented functions of the IKVAV sequence is its profound effect on neuronal cells. It actively promotes cell attachment, migration, and, most notably, neurite outgrowth.[1][2] This has made it a focal point in neural tissue engineering and regenerative medicine.

-

Neuronal Progenitor Cells: The IKVAV peptide enhances the viability and promotes the neuronal differentiation of neural stem cells.[3][4] When incorporated into scaffolds like silk fibroin or collagen hydrogels, it helps create a conducive microenvironment for nerve cell growth and regeneration.[3][4] For instance, human neural stem cells (hNSCs) cultured on surfaces with a high density of IKVAV epitopes (estimated at 1.2 x 10¹³ epitopes per cm²) show a significantly higher rate of differentiation into neurons (>50%) compared to those grown on whole laminin (~10%).[5]

-

Model Cell Lines: In vitro assays using cell lines like PC12 are standard for studying neural differentiation.[6] The IKVAV sequence stimulates these cells to extend neurites, which are processes that develop into axons and dendrites.[1][6]

-

Stem Cell Differentiation: The influence of IKVAV extends to other types of stem cells. It can promote the adhesion of bone marrow stromal cells (BMSCs) and increase the ratio of neurons when these cells are induced to differentiate.[7]

Cell Adhesion and Migration

The IKVAV sequence is a critical mediator of cell attachment to the extracellular matrix.[1][2] It facilitates cell adhesion and spreading for various cell types.[1] This adhesive property is fundamental to its roles in migration, tissue formation, and even pathological processes like tumor metastasis.[1][8] The isoleucine and lysine residues within the pentapeptide have been identified as critical for its biological functions, including cell attachment.[9]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another key process modulated by the IKVAV sequence. The peptide has been shown to be a potent stimulator of angiogenesis.[10] It can increase vessel number and sprouting in vitro and promote vascularization in vivo.[10][11] This pro-angiogenic activity is partly responsible for its effects on tumor growth.[10] When incorporated into hydrogel scaffolds, IKVAV-containing peptides can induce the formation of capillary vessels and promote the expression of Vascular Endothelial Growth Factor (VEGF).[11][12][13][14]

Cancer Progression and Metastasis

While beneficial in tissue regeneration, the activities of the IKVAV sequence can also be co-opted by cancer cells to promote malignancy. The peptide is a known stimulator of tumor growth and metastasis.[10]

-

Metastasis: Co-injection of the IKVAV peptide with B16F10 melanoma cells leads to a significant increase in the number of lung colonies in mice.[10] Similarly, it promotes liver colonization by human colon cancer cells by enhancing their retention and homotypic adhesion within the liver.[8]

-

Protease Activation: IKVAV can induce an invasive phenotype in tumor cells by increasing the activity and secretion of matrix metalloproteinases (MMPs), such as MMP-2.[10][15] This enzymatic activity helps degrade the basement membrane, a critical step in tumor invasion and metastasis.[10]

Macrophage Phenotype Modulation

Recent research has uncovered a role for IKVAV in modulating the immune system, specifically macrophage behavior. Soluble IKVAV treatment has been shown to reduce inflammatory M1 macrophage markers (like iNOS) while increasing anti-inflammatory M2 markers.[16][17] This suggests a potential therapeutic application for IKVAV in resolving inflammation and promoting tissue repair.[16] This modulation appears to be dependent on the peptide concentration and duration of exposure.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the biological activity of the this compound IKVAV sequence.

Table 1: Effects of IKVAV on Neuronal Differentiation

| Cell Type | Substrate/System | IKVAV Concentration/Density | Outcome | Reference |

|---|---|---|---|---|

| Human Neural Stem Cells (hNSCs) | Peptide-coated surface | ~1.2 x 10¹³ epitopes/cm² | >50% differentiation into neurons | [5] |

| Human Neural Stem Cells (hNSCs) | Whole laminin-coated surface | ~7.5 x 10¹¹ epitopes/cm² | ~10% differentiation into neurons | [5] |

| PC12 Cells | 2D Peptide Matrix | Not specified | Significantly longer neurite outgrowths compared to control | [6] |

| Bone Marrow Stromal Cells (BMSCs) | IKVAV peptide nanofiber gel | Not specified | Promoted adhesion and increased ratio of neurons upon differentiation |[7] |

Table 2: Effects of IKVAV on Cancer Progression

| Cancer Cell Line | In Vivo/In Vitro Model | IKVAV Treatment | Outcome | Reference |

|---|---|---|---|---|

| B16F10 Melanoma | Mouse tail vein injection | Co-injection with cells | Significant increase in lung colonies | [10] |

| HM7, LiM6 Colon Cancer | Mouse splenic-portal inoculation | Co-injection with cells | Significant stimulation of liver colonization (p < 0.005 for liver weight) | [8] |

| A-2058 Melanoma | In vitro culture | This compound peptide treatment | Selective stimulation of type IV collagenolytic activity | [15] |

| K-1735 Melanoma | In vitro culture on Matrigel | IKVAV treatment | Dose-dependent increase in MMP-2 activity |[10] |

Table 3: Effects of IKVAV on Macrophage Phenotype

| Cell Type | Treatment | IKVAV Concentration | Outcome | Reference |

|---|---|---|---|---|

| Human Macrophages | Soluble IKVAV | 3 mM, 7 mM, 10 mM | Significant reduction of M1 markers (e.g., iNOS) and increase of M2 markers | [16] |

| Human Macrophages | Soluble IKVAV | Not specified | Increased expression of MMP-9 in M2 macrophages |[16] |

Signaling Pathways and Receptors

The biological effects of the IKVAV sequence are initiated by its interaction with specific cell surface receptors, which triggers downstream intracellular signaling cascades.

Receptor Binding

Integrins are the primary receptors for the IKVAV sequence. Several integrin subtypes have been implicated, and the specific combination can vary by cell type.

-

Key Integrins: The most commonly cited receptors are α2β1, α3β1, α4β1, and α6β1 integrins.[18][19]

-

Binding Specificity: Studies using blocking antibodies have shown that adhesion of human mesenchymal stem cells to IKVAV is significantly reduced when blocking the α4β1 integrin.[18] The interaction with α2β1 is particularly relevant for modulating macrophage phenotype.[16]

Downstream Signaling

Upon binding to integrins, IKVAV activates signaling pathways that regulate gene expression and cellular behavior.

-

Proto-Oncogene Activation: Laminin and the this compound peptide induce a rapid and transient expression of c-fos and c-jun proto-oncogenes in PC12 cells. This leads to increased DNA binding activity of the AP-1 transcription factor complex, which is associated with cell growth and differentiation.[20]

-

ERK Pathway: In cancer cells, IKVAV acts through integrins to activate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which in turn increases protease activity.[10]

-

Focal Adhesion: The binding of IKVAV to β1-integrin subunits leads to an increase in the formation of focal adhesions, which are crucial for cell adhesion, migration, and neurite outgrowth.[19]

Signaling Pathway Diagram

Caption: IKVAV binds to integrin receptors, activating downstream pathways like ERK and AP-1.

Key Experimental Protocols

Standardized in vitro assays are essential for evaluating the biological activity of the IKVAV sequence.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote or inhibit the formation of neurites from neuronal cells.[21][22]

-

Objective: To measure the effect of the IKVAV peptide on neurite extension.

-

Materials:

-

Neuronal cell line (e.g., PC12, NG108-15, human iPSC-derived neurons).[23][24][25]

-

Culture plates (e.g., 96-well).[23]

-

This compound IKVAV peptide.

-

Culture medium, fixing agents (e.g., methanol), and staining agents (e.g., hematoxylin and eosin, or immunofluorescence for MAP2).[2][25]

-

Microscope with imaging software.

-

-

Procedure:

-

Coating: Tissue culture plates are coated with the IKVAV peptide (or control substances like laminin) and allowed to dry.[2] Unbound surfaces are blocked.

-

Cell Seeding: Neuronal cells are seeded into the wells at a defined density.

-

Incubation: Cells are incubated (e.g., overnight to 72 hours) to allow for attachment and neurite extension.[2][24]

-

Fixation and Staining: Cells are fixed and stained to visualize the cell bodies and neurites.

-

Quantification: The percentage of cells with neurites longer than a defined threshold (e.g., two cell-body lengths) is determined by counting at least 100 cells per data point.[2] Automated image analysis can also be used to measure neurite number, length, and branching.[21][25]

-

Experimental Workflow Diagram

Caption: Workflow for a typical in vitro neurite outgrowth assay.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with the peptide.

-

Objective: To quantify cell attachment mediated by the IKVAV peptide.

-

Procedure:

-

Coating: Culture wells are coated with varying concentrations of the IKVAV peptide and blocked.[2]

-

Seeding: A known number of cells are added to each well.

-

Incubation: Cells are incubated for a short period (e.g., 30-60 minutes) at 37°C.[2]

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The remaining attached cells are lysed and quantified using a colorimetric assay (e.g., crystal violet staining) or counted directly.[2]

-

Peptide-Receptor Interaction Studies

Identifying the receptors that bind to IKVAV is crucial for understanding its mechanism of action.

-

Objective: To identify the cell surface receptors for the IKVAV sequence.

-

Methods:

-

Blocking Antibodies: Cells are pre-incubated with antibodies specific to suspected receptor subunits (e.g., integrin α4 or β1) before being added to IKVAV-coated plates. A reduction in cell adhesion indicates that the blocked receptor is involved in binding.[18]

-

Affinity Chromatography: A column is prepared with immobilized IKVAV peptide. A lysate of cell surface proteins is passed through the column. Proteins that bind to the peptide are retained and can be eluted and identified (e.g., by mass spectrometry).[26]

-

Chemical Cross-linking: Peptide analogs containing photo-reactive or chemically reactive unnatural amino acids are synthesized. When these peptides bind to their receptor on the cell surface, they can be permanently cross-linked using UV light or chemical triggers. The receptor-peptide complex can then be isolated and analyzed to identify the binding site.[27][28]

-

Logical Relationship Diagram

Caption: The IKVAV sequence has diverse regenerative, pathological, and immunomodulatory effects.

References

- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Viability and neuronal differentiation of neural stem cells encapsulated in silk fibroin hydrogel functionalized with an IKVAV peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of IKVAV peptide nanofiber on proliferation, adhesion and differentiation into neurocytes of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The laminin alpha 1 chain Ile-Lys-Val-Ala-Val (IKVAV)-containing peptide promotes liver colonization by human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity study of a laminin alpha 1 chain active peptide segment Ile-Lys-Val-Ala-Val (IKVAV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Angiogenesis induced with neotype amphiphic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protease-Sensitive, VEGF-Mimetic Peptide, and IKVAV Laminin-Derived Peptide Sequences within Elastin-Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the effects of laminin, E-8 fragment of laminin and synthetic laminin peptides this compound and YIGSR on matrix metalloproteinases and tissue inhibitor of metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling site of laminin with mitogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdbneuro.com [mdbneuro.com]

- 22. Neurite Outgrowth Assays [sigmaaldrich.com]

- 23. A convenient in vitro assay for the inhibition of neurite outgrowth by adult mammalian CNS myelin using immortalized neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 25. criver.com [criver.com]

- 26. The synthetic [Tyr5,12,Lys7]-polyphemusin II peptide (T22) binds to the CD4 cell surface molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Mechanism of Action of Laminin Peptide PA22-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins, a major family of glycoproteins in the basement membrane, are crucial regulators of diverse cellular functions, including adhesion, migration, proliferation, and differentiation.[1] The biological activities of laminin are mediated by specific domains within its α, β, and γ chains.[2] This technical guide provides an in-depth exploration of the mechanism of action of PA22-2, a 19-amino acid peptide derived from the carboxyl-terminal end of the laminin A chain.[3][4] A key focus is placed on its biologically active pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val), which is responsible for many of the observed cellular effects.[4][5] This document details the signaling pathways initiated by this compound, its interaction with cellular receptors, and its influence on the extracellular matrix. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided.

Core Mechanism of Action: From Receptor Binding to Gene Expression

The laminin peptide this compound and its active IKVAV motif exert their biological effects by binding to cell surface receptors, primarily integrins, and initiating a cascade of intracellular signaling events.[6][7] This signaling ultimately leads to changes in gene expression and cellular behavior, such as adhesion, migration, and proliferation.[3][8]

Receptor Binding

The IKVAV sequence within this compound is recognized by several integrin heterodimers. Specific integrins implicated in binding to IKVAV include α2β1, α3β1, α4β1, and α6β1.[7][9][10] The interaction between IKVAV and these integrin receptors is a critical first step in initiating downstream signaling.

Intracellular Signaling Pathways

Upon binding of this compound/IKVAV to integrins, two major signaling pathways are activated: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[8][11]

-

MAPK/ERK Pathway: Activation of this pathway leads to the phosphorylation and activation of ERK1/2.[8]

-

PI3K/Akt Pathway: This pathway is also activated by IKVAV, resulting in the phosphorylation of Akt.[8]

Both pathways converge on the activation of downstream transcription factors. A key outcome is the increased expression of the proto-oncogenes c-fos and c-jun.[3] These two proteins form the heterodimeric transcription factor AP-1 (Activator Protein-1), which then binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression.[3] This cascade ultimately influences a variety of cellular processes.

Biological Activities and Quantitative Data

This compound and its IKVAV motif have been demonstrated to elicit a range of biological activities. The following tables summarize the key functions and present available quantitative data from the literature.

Table 1: Biological Activities of this compound/IKVAV

| Biological Activity | Description | Reference(s) |

| Cell Adhesion & Spreading | Promotes the attachment and spreading of various cell types on coated substrates. | [4][5] |

| Cell Migration | Stimulates the directional movement of cells. | [4][5] |

| Neurite Outgrowth | Induces the formation and extension of neurites from neuronal cells. | [3][4][5] |

| Cell Growth & Proliferation | Stimulates thymidine incorporation and increases cell numbers. | [3][8] |

| Angiogenesis | The IKVAV sequence has been shown to have pro-angiogenic effects. | [5][12][13] |

| Matrix Metalloproteinase (MMP) Regulation | Selectively stimulates type IV collagenolytic activity in A-2058 melanoma cells. Does not modulate the expression of MMP-2, MMP-3, MMP-9, TIMP-1, or TIMP-2. | [5][14] |

Table 2: Quantitative Data for this compound/IKVAV Activities

| Parameter | Value | Cell Type/Assay | Reference(s) |

| Half-maximal Adhesion | 2.5 - 5 µM | Not specified | [3] |

| Plateau of Adhesion | 20 µM | Not specified | [3] |

| Inhibition of Neuronal Attachment | 1 - 5 µM | Rat cerebellar neurons on laminin | [15] |

| Neurite Outgrowth (as substrate) | Up to 60% of that on native laminin | Cerebellar cultures | [15] |

| Inhibition of MMP-2 and MMP-9 | IC50 ~20 nM (for a cyclic peptide targeting MMP-2 activation) | Human melanoma cells | [16] |

| Macrophage Modulation | 3 mM, 7 mM, and 10 mM (concentrations used) | Murine and human macrophages | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with this compound.

-

Plate Coating:

-

Dissolve this compound in sterile ddH₂O to the desired concentrations (e.g., for a dose-response curve). A typical concentration for plateau adhesion is 20 µM.[3]

-

Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate.

-

Include positive (e.g., laminin, 40 µg/mL) and negative (e.g., BSA) controls.[3]

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Cell Plating:

-

Harvest cells and resuspend them in serum-free medium to a concentration of 2.0 x 10⁵ cells/mL.[3]

-

Aspirate the blocking solution from the plate.

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation and Washing:

-

Incubate the plate at 37°C for 30-60 minutes.[3]

-

Gently wash the wells with serum-free medium to remove non-adherent cells.

-

-

Quantification:

-

Fix the adherent cells with 1% glutaraldehyde or 4% paraformaldehyde.[3][4]

-

Stain the cells with 0.1% crystal violet for 10-25 minutes.[3][4]

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain with 0.5% Triton X-100 or 1-2% SDS.[3][4]

-

Read the absorbance at 550-595 nm using a plate reader.

-

Neurite Outgrowth Assay

This assay assesses the ability of this compound to promote the formation of neurites from neuronal cells.

-

Substrate Preparation:

-

Coat culture surfaces (e.g., 24-well plates or glass coverslips) with this compound or laminin as described in the cell adhesion assay protocol.[5]

-

-

Cell Seeding:

-

Plate neuronal cells (e.g., PC12 cells, primary neurons) at an appropriate density onto the coated surfaces in serum-free medium, often supplemented with factors like Nerve Growth Factor (NGF) for PC12 cells.[5]

-

-

Incubation:

-

Incubate the cells for 18-24 hours or longer to allow for neurite extension.[5]

-

-

Fixation and Staining:

-

Analysis:

Conclusion

The laminin peptide this compound, through its active IKVAV motif, is a potent regulator of key cellular behaviors. Its mechanism of action is initiated by binding to integrin receptors, which in turn activates the MAPK/ERK and PI3K/Akt signaling pathways. This leads to the activation of the AP-1 transcription factor and subsequent changes in gene expression that drive cell adhesion, migration, proliferation, and neurite outgrowth. Furthermore, this compound exhibits specific effects on the extracellular matrix by stimulating type IV collagenolytic activity. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, offers a valuable resource for researchers in cell biology, neuroscience, and drug development, and may inform the design of novel therapeutics for tissue regeneration and cancer therapy.

References

- 1. Angiogenic Laminin-Derived Peptides Stimulate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. Role of laminins in physiological and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prostate specific membrane antigen produces pro-angiogenic laminin peptides downstream of matrix metalloprotease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the effects of laminin, E-8 fragment of laminin and synthetic laminin peptides this compound and YIGSR on matrix metalloproteinases and tissue inhibitor of metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a neurite outgrowth-promoting domain of laminin using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NAP-22 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal Acidic Protein of 22 kDa (NAP-22), also known as Brain Abundant, Myristoylated, Alanine-rich C-kinase Substrate (BASP1) or Calmodulin-binding Protein 22 (CAP-22), is a neuron-enriched protein implicated in the intricate processes of neuronal development, synaptic plasticity, and membrane dynamics. This technical guide provides a comprehensive overview of the known signaling interactions of NAP-22 in neuronal cells, with a focus on its role as a regulatory hub in presynaptic function. This document details the molecular interactions of NAP-22, presents available quantitative data, and provides detailed protocols for key experimental procedures used to investigate its function.

Core Concepts: NAP-22 as a Regulatory Node

Contrary to a linear signaling cascade, NAP-22 functions as a crucial regulatory protein within a network that governs synaptic vesicle endocytosis and synapse maturation. Its activity is tightly controlled by myristoylation, calcium influx, and protein-protein interactions at the presynaptic terminal.

Key Characteristics of NAP-22:

-

Localization: NAP-22 is predominantly found in the presynaptic region of neurons, where it associates with the plasma membrane and synaptic vesicles.[1] It is a major component of detergent-resistant membrane microdomains, often referred to as lipid rafts.

-

Myristoylation: The N-terminal myristoylation of NAP-22 is essential for its membrane binding and its interaction with other proteins, such as calmodulin.

-

Lipid Interactions: NAP-22 exhibits binding affinity for specific lipids, including cholesterol, phosphatidylethanolamine (PE), and polyphosphoinositides, which facilitates its localization to specific membrane domains.[2]

-

Developmental Expression: The expression and specific localization of NAP-22 to synapses occur relatively late in neuronal development, suggesting a role in the maturation and maintenance of synaptic connections rather than initial axonal outgrowth.[3]

Quantitative Data on NAP-22

The following tables summarize the available quantitative data regarding NAP-22 expression and interactions.

| Parameter | Value | Brain Region/Cell Type | Reference |

| Protein Abundance | |||

| In Synaptic Vesicles | 1.3 ± 0.15% of total protein | Rat Brain | [1] |

| Interaction Dynamics | |||

| Further research is needed to quantify binding affinities and kinetics. |

NAP-22 Signaling Network in Neuronal Cells

The primary signaling role of NAP-22 identified to date revolves around its regulation of dynamin I, a large GTPase essential for the scission of endocytic vesicles. This interaction is modulated by intracellular calcium levels through the calcium-binding protein calmodulin.

The NAP-22/Calmodulin/Dynamin I Regulatory Axis

An increase in intracellular calcium, typically triggered by neuronal activity, leads to the activation of calmodulin. Ca2+/calmodulin then binds to NAP-22, causing a conformational change that releases the inhibition of dynamin I. This allows dynamin I to hydrolyze GTP, providing the mechanical force required for the pinching off of synaptic vesicles from the presynaptic membrane during endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the NAP-22 signaling network.

Co-Immunoprecipitation of NAP-22 and Dynamin I from Synaptosomes

This protocol details the co-immunoprecipitation of endogenous NAP-22 and its interacting partner dynamin I from isolated nerve terminals (synaptosomes).

Experimental Workflow:

Detailed Methodology:

-

Preparation of Synaptosomes:

-

Homogenize fresh rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors).

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

-

Lysis of Synaptosomes:

-

Resuspend the final synaptosomal pellet in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet insoluble material.

-

-

Immunoprecipitation:

-

Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

Add the primary antibody against NAP-22 and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads and wash them three to five times with ice-cold lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against dynamin I, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Dynamin I GTPase Activity Assay

This protocol measures the effect of NAP-22 on the GTPase activity of dynamin I in the presence and absence of Ca2+/calmodulin.

Detailed Methodology:

-

Reagents and Proteins:

-

Purified recombinant dynamin I.

-

Purified recombinant myristoylated NAP-22.

-

Calmodulin.

-

GTPase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).

-

GTP.

-

Phosphate detection reagent (e.g., Malachite Green-based assay).

-

-

Assay Procedure:

-

Set up reactions in a 96-well plate.

-

Prepare reaction mixtures containing GTPase assay buffer and dynamin I at a fixed concentration.

-

To respective wells, add:

-

Buffer control.

-

NAP-22.

-

NAP-22 and CaCl2.

-

NAP-22, CaCl2, and calmodulin.

-

-

Pre-incubate the mixtures for 10 minutes at 37°C.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the amount of phosphate released based on a standard curve.

-

Express the GTPase activity as nmol of phosphate released per minute per mg of dynamin I.

-

Compare the activity of dynamin I in the different conditions to determine the effect of NAP-22 and its regulation by Ca2+/calmodulin.

-

Confocal Microscopy for Colocalization of NAP-22 and VAMP-2

This protocol describes the immunofluorescent staining and confocal imaging of cultured hippocampal neurons to assess the colocalization of NAP-22 with the synaptic vesicle marker VAMP-2.

Detailed Methodology:

-

Neuronal Culture and Fixation:

-

Culture primary hippocampal neurons on coverslips.

-

At the desired stage of development (e.g., DIV 14-21), fix the neurons with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-NAP-22 and mouse anti-VAMP-2) diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Acquire images using a confocal laser scanning microscope.

-

Capture images of both channels sequentially to avoid bleed-through.

-

Analyze the colocalization of the two signals using appropriate software (e.g., ImageJ with a colocalization plugin) to determine Pearson's correlation coefficient or Mander's overlap coefficient.

-

Conclusion

NAP-22 is emerging as a significant regulator of presynaptic function, particularly in the context of synaptic vesicle recycling and synapse maturation. While a classical linear signaling pathway has not been elucidated, its role as a molecular switch, modulated by Ca2+/calmodulin to control the activity of dynamin I, places it at a critical juncture in neuronal signaling. The experimental protocols provided in this guide offer a robust framework for further investigation into the precise mechanisms of NAP-22 function and its potential as a therapeutic target in neurological disorders characterized by synaptic dysfunction. Further research is warranted to fully understand the quantitative aspects of its interactions and its potential involvement in other neuronal signaling pathways.

References

- 1. Biochemical evidence for the presence of NAP-22, a novel acidic calmodulin binding protein, in the synaptic vesicles of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid binding activity of a neuron-specific protein NAP-22 studied in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in the localization of NAP-22, a calmodulin binding membrane protein, during the development of neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

PA22-2: A Laminin-Derived Peptide for Enhanced Nerve Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in incomplete functional recovery. The quest for therapeutic agents that can accelerate and enhance the regenerative process is a key focus of neuroscience research. PA22-2, a synthetic 19-mer peptide derived from the A chain of laminin, has emerged as a promising candidate for promoting nerve regeneration. Its biological activity is primarily attributed to the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV), which has been identified as the active site for promoting cell adhesion and neurite outgrowth.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its evaluation, and quantitative data supporting its role in nerve regeneration.

Mechanism of Action

This compound, through its active IKVAV sequence, exerts its pro-regenerative effects by interacting with cell surface receptors and modulating intracellular signaling pathways.

Interaction with Integrin Receptors

The primary mechanism of action of the IKVAV peptide involves its binding to integrin receptors on the surface of neuronal and glial cells. Specific integrins that have been identified to interact with the IKVAV sequence include α2β1, α3β1, α4β1, and α6β1. This interaction is crucial for mediating the downstream signaling events that lead to enhanced cell adhesion, migration, and neurite extension.

Modulation of Macrophage Phenotype

Recent studies have indicated that the IKVAV peptide can modulate the phenotype of macrophages, key immune cells involved in the nerve injury and repair process. Specifically, IKVAV has been shown to polarize macrophages towards a pro-healing M2 phenotype. This shift is significant as M2 macrophages are known to secrete anti-inflammatory cytokines and growth factors that create a more permissive environment for nerve regeneration.

Signaling Pathways

The binding of this compound's IKVAV motif to integrin receptors triggers a cascade of intracellular signaling events. While the complete pathway is still under investigation, key components include:

-

Calcium (Ca2+)-Dependent Signaling: Integrin activation by IKVAV can lead to an influx of calcium ions into the cell. This increase in intracellular calcium is a critical second messenger that influences a variety of cellular processes, including gene expression related to cell growth and differentiation.

-

Matrix Metalloproteinase (MMP) Expression: The IKVAV-integrin interaction has been shown to alter the expression of matrix metalloproteinases, specifically MMP-2 and MMP-9.[2] These enzymes are involved in the remodeling of the extracellular matrix (ECM), a crucial step for allowing regenerating axons to navigate through the injured nerve tissue.

Below is a diagram illustrating the proposed signaling pathway of this compound (IKVAV) in promoting nerve regeneration.

Quantitative Data on Efficacy

The efficacy of this compound and its active IKVAV sequence has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings.

| In Vitro Assay | Cell Type | This compound/IKVAV Concentration | Key Finding | Reference |

| Neurite Outgrowth | PC12 Cells | 50 µg/mL | Significant increase in the percentage of cells with neurites longer than two cell-body lengths. | Tashiro et al., 1989 |

| Cell Adhesion | K-1735 Melanoma Cells | 100 µg/mL | Increased cell attachment compared to control surfaces. | Tashiro et al., 1989 |

| Schwann Cell Proliferation | Rat Schwann Cells | 1 wt% IKVAV-PA | Significantly increased proliferation compared to backbone-PA gel at day 7 and 14. | Gnavi et al., 2015[3] |

| In Vivo Model | Animal Model | Treatment | Time Point | Key Quantitative Results | Reference |

| Spinal Cord Injury | Balb-c Mice | IKVAV-MSP | 4 weeks | mBBB Score: Significantly higher in IKVAV-MSP group (p < 0.05).Protoplasmic Astrocytes: Significantly increased number (p < 0.001).Neurons: Significantly increased number (p < 0.05).Muscle Bundle Size: Significantly increased (p < 0.007). | Jahanzad-Azizi et al., 2019[4][5] |

| Sciatic Nerve Defect | Sprague-Dawley Rats | PLGA/RGDS-PA and PLGA/IKVAV-PA conduits | 12 weeks | Functional recovery comparable to autologous nerve grafts and significantly faster than empty conduits. Increased axonal and Schwann cell regeneration. | Gnavi et al., 2015[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in nerve regeneration.

In Vitro Neurite Outgrowth Assay

This protocol is adapted from established methods for quantifying neurite extension.[6]

Objective: To quantify the effect of this compound on neurite outgrowth from a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., PC12)

-

Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)

-

This compound peptide

-

Poly-L-lysine

-

Laminin

-

24-well plates with glass coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope and image analysis software

Procedure:

-

Plate Coating:

-

Place sterile 12 mm glass coverslips into a 24-well plate.

-

Coat coverslips with 0.1 mg/mL poly-L-lysine overnight at room temperature or for 2 hours at 37°C.

-

Wash coverslips with sterile water.

-

Coat coverslips with 5 µg/mL laminin in HBSS for 2 hours at 37°C.

-

-

Cell Seeding:

-

Culture neuronal cells to 70-80% confluency.

-

Harvest and resuspend cells in culture medium.

-

Seed cells onto the coated coverslips at a density of 1-2 x 10^4 cells/well.

-

Allow cells to attach for 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile water or PBS.

-

Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL).

-

Replace the medium in the wells with the this compound containing medium or control medium.

-

Incubate for 48-72 hours.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with anti-β-III tubulin antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Mount coverslips onto slides using mounting medium with DAPI.

-

-

Quantification:

-

Capture images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the length of the longest neurite per neuron and the percentage of neurite-bearing cells.

-

Cell Adhesion Assay

This protocol is based on standard methods for assessing cell attachment to a substrate.[7][8][9]

Objective: To determine the ability of this compound to promote the adhesion of neuronal or glial cells.

Materials:

-

Cell line of interest (e.g., Schwann cells, neurons)

-

96-well tissue culture plates

-

This compound peptide

-

Positive control (e.g., laminin or fibronectin)

-

Negative control (e.g., Bovine Serum Albumin - BSA)

-

Cell culture medium

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating:

-

Prepare solutions of this compound, positive control, and negative control at desired concentrations in PBS.

-

Add 100 µL of each solution to triplicate wells of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Blocking:

-

Aspirate the coating solutions.

-

Wash the wells twice with PBS.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1 hour at 37°C.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Aspirate the blocking buffer and wash the wells once with PBS.

-

Add 100 µL of the cell suspension to each well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing and Staining:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Wash the wells twice with water.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the wells thoroughly with water until the background is clear.

-

-

Quantification:

-

Air dry the plate.

-

Add 100 µL of 10% acetic acid to each well to solubilize the crystal violet.

-

Measure the absorbance at 570 nm using a plate reader.

-

In Vivo Sciatic Nerve Crush Injury Model

This protocol describes a common in vivo model to assess the effect of this compound on peripheral nerve regeneration.[10][11]

Objective: To evaluate the in vivo efficacy of this compound in promoting functional and histological recovery after a sciatic nerve crush injury in a rodent model.

Materials:

-

Adult rats (e.g., Sprague-Dawley, 250-300g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Fine forceps (e.g., Dumont #5)

-

This compound solution or hydrogel

-

Vehicle control (e.g., saline or hydrogel without peptide)

-

Sutures

-

Walking track analysis apparatus

-

Electrophysiology equipment

-

Histology reagents (fixatives, embedding media, stains)

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat and shave the right hind limb.

-

Make a skin incision over the thigh to expose the sciatic nerve.

-

Carefully separate the nerve from the surrounding muscle.

-

Using fine forceps, crush the sciatic nerve at a specific location for a defined duration (e.g., 30 seconds).

-

Apply the this compound solution/hydrogel or vehicle control directly to the crush site.

-

Suture the muscle and skin layers.

-

Provide post-operative care, including analgesics.

-

-

Functional Recovery Assessment:

-

Perform walking track analysis at regular intervals (e.g., weekly) to calculate the Sciatic Functional Index (SFI).

-

At the study endpoint (e.g., 4 or 8 weeks), perform electrophysiological measurements (e.g., compound muscle action potential - CMAP) to assess nerve conduction.

-

-

Histological Analysis:

-

At the endpoint, perfuse the animals with fixative and harvest the sciatic nerves.

-

Process the nerve tissue for paraffin or cryo-sectioning.

-

Perform histological staining (e.g., H&E for general morphology, Luxol Fast Blue for myelination) and immunohistochemistry (e.g., anti-S100 for Schwann cells, anti-neurofilament for axons).

-

Quantify parameters such as axon number, axon diameter, and myelin sheath thickness.

-

Conclusion

This compound, a peptide derived from laminin, holds significant promise as a therapeutic agent for promoting nerve regeneration. Its ability to interact with integrin receptors, modulate the immune environment, and stimulate key signaling pathways for neurite outgrowth provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to rigorously evaluate the potential of this compound and similar biomimetic peptides in the treatment of peripheral nerve injuries. Further research is warranted to fully elucidate the downstream signaling cascades and to optimize its delivery for clinical applications.

References

- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. escholarship.org [escholarship.org]

- 4. Agilent BioTek Neurite Outgrowth Analysis | Agilent [agilent.com]

- 5. IKVAV-linked cell membrane-spanning peptide treatment induces neuronal reactivation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Self-assembling peptides for sciatic nerve regeneration: a review of conduit microenvironment modeling strategies in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of PA22-2 with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic peptide PA22-2, a 19-mer derived from the laminin α1 chain, and its active pentapeptide motif, IKVAV, represent a significant area of research in cell adhesion, neurite outgrowth, and cellular signaling. This technical guide delineates the core mechanisms of this compound/IKVAV interaction with cell surface receptors, focusing on the quantitative aspects of these interactions, the downstream signaling cascades, and detailed experimental protocols for their investigation. The primary cell surface receptors for the IKVAV motif are members of the integrin family, which mediate a range of cellular responses crucial for tissue engineering, regenerative medicine, and cancer research.

This compound and its Active Motif, IKVAV

This compound is a biologically active 19-amino acid peptide derived from the laminin A chain.[1] Extensive research has identified the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV) as the principal active site within this compound responsible for its biological functions, which include promoting cell attachment, migration, and neurite extension.[1]

Cell Surface Receptors for IKVAV

The biological effects of the IKVAV motif are primarily mediated through its interaction with specific cell surface receptors, predominantly belonging to the integrin family. Integrins are heterodimeric transmembrane proteins consisting of α and β subunits that play a crucial role in cell-matrix and cell-cell adhesion.

Integrin Receptors

Studies have identified several integrin subtypes that bind to the IKVAV sequence:

-

β1-containing Integrins: The β1 integrin subunit is a common partner in IKVAV recognition.[2] Antibodies targeting the β1 integrin subunit have been shown to perturb neurite outgrowth on substrates containing IKVAV-like sequences.

-

α2β1 Integrin: This integrin has been implicated in mediating the modulatory effects of IKVAV on macrophage phenotype.[2][3] Blocking of α2β1 signaling can reduce pro-inflammatory (M1) macrophage activation.[3][4]

-

α3β1 and α6β1 Integrins: These integrins have been shown to interact with a modified IKVAV peptide (SIKVAV) and are involved in the subsequent increase in matrix metalloproteinase (MMP) production in cancer cells.[5]

-

α4β1 Integrin: Adhesion of human mesenchymal stem cells to IKVAV-presenting surfaces is significantly reduced by blocking the α4β1 integrin.[6]

While the above integrins are the most prominently cited receptors, the IKVAV motif may also interact with other, non-integrin receptors, potentially as part of a larger complex with proteoglycans.[5]

Quantitative Analysis of IKVAV-Integrin Interactions

A precise understanding of the binding affinity between the IKVAV peptide and its integrin receptors is critical for applications in drug development and biomaterial design. While specific dissociation constants (Kd) for IKVAV with all identified integrin subtypes are not extensively reported in a single source, the available data and related studies on RGD peptides provide a framework for quantitative analysis.

Table 1: Summary of IKVAV-Integrin Interactions and Cellular Responses

| Integrin Receptor | Cell Type(s) | Cellular Response | Quantitative Data/Observations | Citation(s) |

| β1-containing | Peripheral Neurons | Neurite Outgrowth | Antibodies against β1-integrin reduce neurite length by ~50%. | [7] |

| α2β1 | Macrophages | Modulation of Phenotype | IKVAV treatment reduces iNOS expression in M1 macrophages. | [3][4] |

| α3β1 | Adenoid Cystic Carcinoma Cells | Increased MMP Production | Silencing of α3 integrin decreases protease activity. | [5] |

| α6β1 | Adenoid Cystic Carcinoma Cells, hMSCs | Increased MMP Production, Cell Adhesion | Silencing of α6 integrin decreases protease activity; blocking α6β1 reduces hMSC adhesion. | [5][6] |

| α4β1 | Human Mesenchymal Stem Cells (hMSCs) | Cell Adhesion | Blocking α4β1 significantly reduces hMSC adhesion to IKVAV. | [6] |

Downstream Signaling Pathways

The binding of the IKVAV motif to integrin receptors triggers intracellular signaling cascades that orchestrate various cellular functions. The primary signaling pathways activated by IKVAV-integrin interaction are the Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK) pathways.

FAK/PI3K/Akt Signaling Pathway

Upon integrin ligation by IKVAV, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated.[8][9] This activation of FAK initiates a cascade that can include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5]

ERK1/2 Signaling Pathway

The activation of FAK can also lead to the stimulation of the Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway.[5] The phosphorylation of ERK1/2 is a key event that leads to the activation of transcription factors involved in cell proliferation, differentiation, and migration.[5][10] In the context of IKVAV signaling, the ERK1/2 pathway has been shown to be involved in the upregulation of MMPs.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound/IKVAV with cell surface receptors.

Cell Adhesion Assay

This protocol is used to quantify the attachment of cells to a substrate coated with the IKVAV peptide.

Materials:

-

96-well tissue culture plates

-

IKVAV peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell suspension in serum-free medium

-

Crystal Violet stain (0.5% w/v in 20% methanol)

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the IKVAV peptide solution (e.g., 50 µL of 10 µg/mL) and incubate overnight at 4°C. Use BSA-coated wells as a negative control.

-

Wash the wells three times with sterile PBS.

-

Block non-specific binding by adding 100 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with sterile PBS.

-

Seed the cells (e.g., 1 x 10^4 cells in 100 µL of serum-free medium) into each well.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 100 µL of Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with deionized water.

-

Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate the physical interaction between the IKVAV peptide (or a protein containing it) and its integrin receptor.

Materials:

-

Cell lysate from cells expressing the target integrin

-

Antibody specific to the integrin subunit (e.g., anti-β1 integrin)

-

Biotinylated IKVAV peptide

-

Protein A/G magnetic beads

-

Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, protease inhibitors)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-integrin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-integrin complex.

-

Wash the beads three times with Co-IP Lysis/Wash Buffer.

-

Incubate the beads with the biotinylated IKVAV peptide for 2 hours at 4°C.

-

Wash the beads three times with Co-IP Lysis/Wash Buffer to remove unbound peptide.

-

Elute the protein complexes from the beads using the Elution Buffer.

-

Neutralize the eluate with 1 M Tris-HCl, pH 8.5.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-biotin antibody to detect the co-precipitated IKVAV peptide.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

IKVAV peptide

-

Purified integrin receptor protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the IKVAV peptide solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of the purified integrin receptor (analyte) over the IKVAV-functionalized surface and a reference surface (without IKVAV).

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of genes downstream of IKVAV-integrin signaling, such as those encoding for MMPs or inflammatory markers.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

Procedure:

-

Treat cells with the IKVAV peptide for a specified time.

-

Isolate total RNA from the treated and control cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, SYBR Green or TaqMan master mix, and primers for the target gene(s) and a housekeeping gene (for normalization).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[11][12]

Conclusion

The interaction of the this compound peptide's active IKVAV motif with cell surface integrin receptors is a well-established mechanism that drives significant cellular responses. This guide provides a comprehensive overview of the key receptors, the downstream signaling pathways, and detailed experimental protocols for their investigation. For researchers and professionals in drug development and tissue engineering, a thorough understanding of these interactions is paramount for the design of novel therapeutics and biomaterials that can precisely modulate cellular behavior for desired clinical outcomes. Further research to elucidate the specific binding kinetics of IKVAV with different integrin subtypes and to explore the full spectrum of its signaling network will continue to advance these fields.

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of Focal Adhesion Kinase activation on lipid membranes | The EMBO Journal [link.springer.com]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

The Influence of PA22-2 Peptide on Stem Cell Differentiation: A Technical Guide

An In-depth Examination of the PA22-2 Peptide and its Active Sequence, IKVAV, in Directing Mesenchymal Stem Cell Fate Towards Osteogenic and Adipogenic Lineages.

Introduction

The this compound peptide, a 19-amino acid sequence derived from the A chain of laminin, has garnered significant interest in the field of regenerative medicine. Its biological activity is primarily attributed to the core pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV). While initially recognized for its potent role in promoting neurite outgrowth and cell adhesion, emerging evidence suggests that the IKVAV sequence is also a key player in modulating the differentiation of mesenchymal stem cells (MSCs). This technical guide provides a comprehensive overview of the current understanding of the this compound peptide's effect on stem cell differentiation, with a focus on its pro-osteogenic and pro-adipogenic properties. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of stem cell biology, tissue engineering, and regenerative medicine.

Quantitative Data on Stem Cell Differentiation

The influence of the IKVAV peptide on the differentiation of human mesenchymal stem cells (hMSCs) has been observed in both osteogenic and adipogenic lineages. While comprehensive quantitative data remains an active area of research, existing studies provide valuable insights into its dose-dependent effects and impact on key differentiation markers.

Table 1: Effect of IKVAV Peptide on Osteogenic and Adipogenic Differentiation Markers in hMSCs

| Lineage | Marker | Peptide/Surface | Observation | Quantitative Data (where available) |

| Osteogenic | RUNX2 | IKVAV-presenting surface | Significantly higher expression compared to other peptides (RETTAWA, YIGSR) | - |

| Alkaline Phosphatase (ALP) | IKVAV-presenting surface | More intense staining compared to other peptides | - | |

| Adipogenic | General Differentiation | IKVAV-presenting surface | Conducive to adipogenic differentiation | - |

| Neuronal | MAP2 | PFB-IKVAV (1000 µM) | Increased expression in hMSCs | 4.6 times higher than control (neural induction medium) on day 7[1] |

Signaling Pathways in this compound/IKVAV-Mediated Stem Cell Differentiation

The this compound peptide, through its active IKVAV sequence, influences stem cell fate by activating specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways have been identified as key mediators of IKVAV's effects on bone marrow mesenchymal stem cell (BMMSC) proliferation, and these pathways are also critically involved in cell differentiation processes.

IKVAV-Induced Signaling Cascade

The binding of the IKVAV sequence to cell surface receptors, likely integrins, initiates a signaling cascade that promotes the phosphorylation and activation of ERK1/2 and Akt.[2] This activation is crucial for cell cycle progression and proliferation, which are often prerequisites for subsequent differentiation. While the direct downstream targets of these pathways in IKVAV-induced osteogenesis and adipogenesis are still under investigation, it is well-established that both MAPK/ERK and PI3K/Akt signaling play pivotal roles in regulating the master transcription factors of these lineages, namely RUNX2 for osteogenesis and PPARγ for adipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of the this compound/IKVAV peptide on stem cell differentiation.

General Experimental Workflow

The general workflow for investigating the effects of the this compound peptide on stem cell differentiation involves several key stages, from initial cell culture to the final analysis of differentiation markers.

Osteogenic Differentiation Protocol

-

Cell Seeding: Seed human mesenchymal stem cells (hMSCs) at a density of 5,000 cells/cm² in a suitable culture vessel (e.g., 6-well plate) coated with the this compound or IKVAV peptide. A control group with an uncoated or scrambled peptide-coated surface should be included.

-

Culture Medium: Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) for 24 hours to allow for cell attachment.

-

Osteogenic Induction: After 24 hours, replace the growth medium with an osteogenic induction medium. A typical formulation includes:

-

DMEM (low glucose)

-

10% Fetal Bovine Serum (FBS)

-

100 nM Dexamethasone

-

50 µM Ascorbate-2-phosphate

-

10 mM β-glycerophosphate

-

-

Medium Change: Change the osteogenic medium every 2-3 days.

-

Differentiation Period: Continue the differentiation for 14-21 days.

-

Analysis: At the end of the differentiation period, assess osteogenesis using the following methods:

-

Alkaline Phosphatase (ALP) Staining: A marker for early osteogenic differentiation.

-

Alizarin Red S Staining: To visualize and quantify calcium deposition, a marker of late-stage osteogenesis.

-

Quantitative PCR (qPCR): To measure the expression of osteogenic marker genes such as RUNX2, ALP, and Osteocalcin.

-

Adipogenic Differentiation Protocol

-

Cell Seeding: Seed hMSCs at a density of 20,000 cells/cm² on this compound or IKVAV-coated culture plates.

-

Culture Medium: Maintain the cells in a standard growth medium until they reach confluence.

-

Adipogenic Induction: Once confluent, replace the growth medium with an adipogenic induction medium. A common formulation consists of:

-

DMEM (high glucose)

-

10% FBS

-

1 µM Dexamethasone

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

10 µg/mL Insulin

-

200 µM Indomethacin

-

-

Medium Change: Change the adipogenic medium every 2-3 days.

-